REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]([O:12]C)[CH:9]=[C:8]([F:14])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].B(Br)(Br)Br>>[F:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[C:8]([F:14])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C(=CC(=C1)OC)F
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 2 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under cooling
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Type
|
CUSTOM
|
Details
|
After the reaction
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Type
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EXTRACTION
|
Details
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the reaction mixture was extracted with ethyl acetate (300 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C(=CC(=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |